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Compound of Interest

Compound Name: Benzyl allylcarbamate

Cat. No.: B1269761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl
allylcarbamate, a molecule of interest in organic synthesis and medicinal chemistry. The

following sections detail its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with standardized experimental protocols for their

acquisition. This information is crucial for the unambiguous identification and characterization of

this compound.

Molecular Structure
Benzyl allylcarbamate consists of a benzyl group attached to the oxygen of a carbamate

functional group, which in turn is N-substituted with an allyl group.

Chemical structure of Benzyl allylcarbamate

Chemical Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Below are the predicted ¹H and ¹³C NMR spectral data for Benzyl allylcarbamate,

based on the analysis of its structural components and comparison with similar molecules.

¹H NMR (Proton NMR) Data
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Table 1: Predicted ¹H NMR Chemical Shifts for Benzyl Allylcarbamate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 m 5H Ar-H

~5.85 ddt 1H -CH=CH₂

~5.20 dq 1H -CH=CH₂ (trans)

~5.15 dq 1H -CH=CH₂ (cis)

~5.10 s 2H O-CH₂-Ar

~4.90 br s 1H N-H

~3.85 dt 2H N-CH₂-CH=

Predicted solvent: CDCl₃, Reference: TMS at 0.00 ppm.

¹³C NMR (Carbon NMR) Data
Table 2: Predicted ¹³C NMR Chemical Shifts for Benzyl Allylcarbamate

Chemical Shift (δ) ppm Assignment

~156.5 C=O (Carbamate)

~136.5 Ar-C (quaternary)

~134.0 -CH=CH₂

~128.5 Ar-CH

~128.0 Ar-CH

~127.8 Ar-CH

~116.5 -CH=CH₂

~67.0 O-CH₂-Ar

~44.5 N-CH₂-CH=
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Predicted solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic vibrational frequencies for Benzyl allylcarbamate are summarized below.

Table 3: Predicted IR Absorption Bands for Benzyl Allylcarbamate

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

~3300 Medium N-H Stretch

3080-3030 Medium
C-H (Aromatic &

Vinylic)
Stretch

2980-2850 Medium C-H (Aliphatic) Stretch

~1700 Strong C=O (Carbamate) Stretch

~1645 Medium C=C Stretch

~1520 Strong N-H Bend

~1250 Strong C-O Stretch

~1050 Strong C-N Stretch

750-700 & ~910, ~990 Strong
C-H (Aromatic &

Vinylic)
Out-of-plane bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data for Benzyl Allylcarbamate
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m/z Predicted Fragment Ion

191 [M]⁺ (Molecular Ion)

108 [C₇H₈O]⁺ (Loss of C₃H₅N)

91 [C₇H₇]⁺ (Benzyl cation)

77 [C₆H₅]⁺ (Phenyl cation)

56 [C₃H₄N]⁺ (Loss of C₈H₉O₂)

41 [C₃H₅]⁺ (Allyl cation)

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for Benzyl
allylcarbamate.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified Benzyl allylcarbamate in

~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good

signal-to-noise ratio.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the signals and determine the chemical shifts relative to TMS.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.
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A larger number of scans (typically 1024 or more) will be required due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy
Sample Preparation (ATR): Place a small amount of the neat liquid or solid sample directly

on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean ATR crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile

solvent such as methanol or acetonitrile.

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI or Electron Ionization - EI).

Data Acquisition:

Introduce the sample into the mass spectrometer.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to

collision-induced dissociation (CID).
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Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound like Benzyl allylcarbamate.
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Caption: Workflow for the synthesis and spectroscopic characterization of Benzyl
allylcarbamate.

To cite this document: BenchChem. [Spectroscopic Characterization of Benzyl
Allylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269761#spectroscopic-data-nmr-ir-mass-spec-of-
benzyl-allylcarbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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